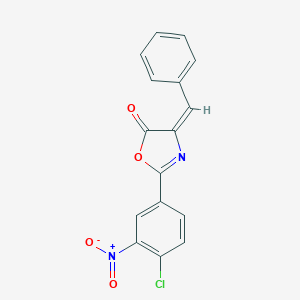
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CKN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in the regulation of cell survival and proliferation. In addition, this compound has been shown to activate the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability and tumor growth. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is its broad-spectrum activity against various cancer cell lines and microorganisms. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and activity against specific cancer types. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, warrants further investigation.
Synthesis Methods
The synthesis of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
Scientific Research Applications
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
Molecular Formula |
C16H9ClN2O4 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-14(12)19(21)22)15-18-13(16(20)23-15)8-10-4-2-1-3-5-10/h1-9H/b13-8+ |
InChI Key |
XTKHJXYDPFNDAQ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)




![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)